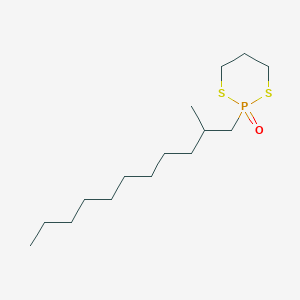
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one is an organophosphorus compound characterized by the presence of a dithiaphosphinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one typically involves the reaction of 2-methylundecanol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of intermediate thiophosphoryl compounds, which subsequently cyclize to form the dithiaphosphinan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted dithiaphosphinan derivatives.
Scientific Research Applications
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving phosphorus compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of parasitic infections.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylundecanal: An aldehyde with similar structural features but different functional groups.
2-Methylundecanol: An alcohol that serves as a precursor in the synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one.
2-Methylundecyl sulfate: A sulfate ester with similar alkyl chain length but different functional groups.
Uniqueness
This compound is unique due to its dithiaphosphinan ring structure, which imparts distinct chemical and biological properties
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one
- Molecular Formula: Not explicitly provided in the search results.
- CAS Number: Not explicitly provided in the search results.
Biological Activity
While specific studies focusing exclusively on this compound are scarce, its classification as a dithiaphosphinan suggests potential relevance in various biological contexts, particularly in relation to phosphorous chemistry and its interactions with biological systems.
Potential Biological Activities
-
Antioxidant Activity:
- Compounds containing phosphorus often exhibit antioxidant properties. This may be relevant for dithiaphosphinans, which could interact with reactive oxygen species (ROS) in biological systems.
-
Enzyme Inhibition:
- Similar compounds have been studied for their ability to inhibit certain enzymes, which could suggest potential applications in pharmacology or toxicology.
-
Cellular Interactions:
- Phosphorus-containing compounds may influence cellular signaling pathways or membrane dynamics, although specific data for this compound is lacking.
Research Findings and Case Studies
Due to the absence of direct studies on This compound , it is advisable to explore analogs or related compounds that have been studied more extensively. For instance:
- Phosphorus Analog Studies: Research on related phosphorus compounds can provide insights into possible biological activities and mechanisms.
- Toxicological Assessments: Investigating toxicological databases such as ToxPlanet or ToxCast may yield relevant data on similar compounds that could inform potential risks associated with this compound.
Data Tables
Given the lack of specific data on the compound, a comparative table summarizing known activities of similar phosphorus-containing compounds might be useful:
Properties
CAS No. |
651727-40-1 |
|---|---|
Molecular Formula |
C15H31OPS2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(2-methylundecyl)-1,3,2λ5-dithiaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31OPS2/c1-3-4-5-6-7-8-9-11-15(2)14-17(16)18-12-10-13-19-17/h15H,3-14H2,1-2H3 |
InChI Key |
OOXDHJKRZYJOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CP1(=O)SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















